N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
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Overview
Description
N’-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including an ethylphenoxy group, a nitro group, and a carboximidamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-ethylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂).
Synthesis of 3-nitrobenzenecarboximidamide: This involves the nitration of benzenecarboximidamide using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: Finally, the 4-ethylphenoxyacetyl chloride is reacted with 3-nitrobenzenecarboximidamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of N’-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles (e.g., sodium ethoxide)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 3-aminobenzenecarboximidamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-ethylphenoxyacetic acid and 3-nitrobenzenecarboximidamide
Scientific Research Applications
N’-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N’-{[(4-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- N’-{[(4-phenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- N’-{[(4-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
Uniqueness
N’-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the ethylphenoxy group with the nitro and carboximidamide groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-2-12-6-8-15(9-7-12)24-11-16(21)25-19-17(18)13-4-3-5-14(10-13)20(22)23/h3-10H,2,11H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWKYOGAGJQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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